molecular formula C11H14NO2P B8676166 3-Phenyl-2-isoxazolin-5-yldimethylphosphine oxide CAS No. 125674-36-4

3-Phenyl-2-isoxazolin-5-yldimethylphosphine oxide

Cat. No. B8676166
Key on ui cas rn: 125674-36-4
M. Wt: 223.21 g/mol
InChI Key: WCEFMFNOBWCAEV-UHFFFAOYSA-N
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Patent
US05006515

Procedure details

Preparation is carried out in analogy to Example 1 by starting from 60.6 g (0.5 mol) of benzaldoxime, 73.45 g (0.55 mol) of N-chlorosuccinimide, 57.3 g (0.55 mol) of vinyldimethylphosphine oxide and 76.5 ml (0.55 mol) of triethylamine. After the usual working up, the product is recrystallized from. tert.butyl methyl ether. 64.4 g of pure product of melting point 153° C. are obtained.
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
73.45 g
Type
reactant
Reaction Step Two
Quantity
57.3 g
Type
reactant
Reaction Step Three
Quantity
76.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClN1C(=O)CCC1=O.[CH:18]([P:20](=[O:23])([CH3:22])[CH3:21])=[CH2:19].C(N(CC)CC)C>>[C:2]1([C:1]2[CH2:19][CH:18]([P:20](=[O:23])([CH3:22])[CH3:21])[O:9][N:8]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NO
Step Two
Name
Quantity
73.45 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
57.3 g
Type
reactant
Smiles
C(=C)P(C)(C)=O
Step Four
Name
Quantity
76.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(C1)P(C)(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64.4 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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